
(2R)-2-methylhex-5-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a methyl group attached to the second carbon of a hexenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylhex-5-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 2-methyl-1-hexene.
Oxidation: The double bond in 2-methyl-1-hexene is oxidized using reagents like potassium permanganate or osmium tetroxide to form the corresponding diol.
Cleavage: The diol is then cleaved using periodic acid or lead tetraacetate to yield the desired (2R)-2-methylhex-5-enoic acid.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-methylhex-5-enoic acid may involve more efficient catalytic processes and large-scale oxidation reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: (2R)-2-Methylhex-5-enoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the double bond or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2R)-2-Methylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R)-2-methylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the molecule may also participate in various chemical reactions, altering the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
(2S)-2-Methylhex-5-enoic Acid: The enantiomer of (2R)-2-methylhex-5-enoic acid, differing in the spatial arrangement of atoms.
Hex-5-enoic Acid: Lacks the methyl group at the second carbon, resulting in different chemical properties.
2-Methylhexanoic Acid: Saturated version of (2R)-2-methylhex-5-enoic acid, lacking the double bond.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2R)-2-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m1/s1 |
Clé InChI |
SXUXAXVRKXYXQZ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CCC=C)C(=O)O |
SMILES canonique |
CC(CCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



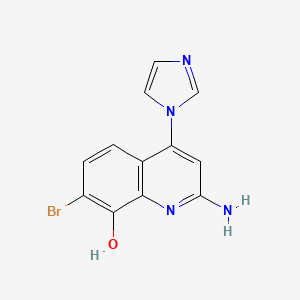
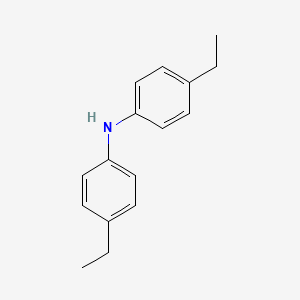

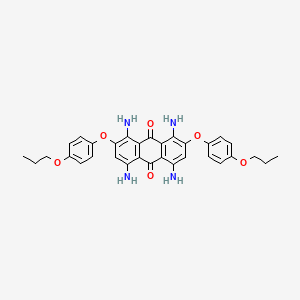

![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)
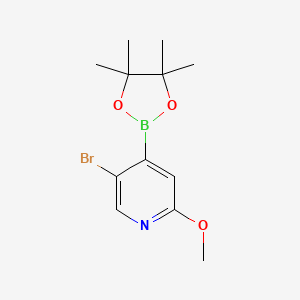
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
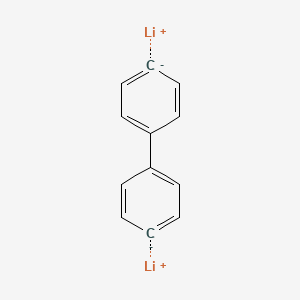

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)

![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
